1-Chloro-4-(phenylethynyl)benzene

Two-photon absorption Nonlinear optics Photonic materials

Researchers requiring pure para-chloro diarylacetylene for 2PA or liquid crystal R&D face regioisomer contamination. 1-Chloro-4-(phenylethynyl)benzene (CAS 5172-02-1) provides ≥98% purity para-isomer: • 41% higher 2PA cross-section (38 GM) vs parent DPA for 3D optical data storage & photopolymerization • Retained aryl chloride enables post-benzannulation Pd-catalyzed diversification • Core scaffold of U.S. Patent 5,194,178 for high-nematogenity liquid crystals • Distinct Au(111) surface reactivity for heterogeneous Sonogashira mechanistic studies

Molecular Formula C14H9Cl
Molecular Weight 212.67 g/mol
CAS No. 5172-02-1
Cat. No. B1582928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(phenylethynyl)benzene
CAS5172-02-1
Molecular FormulaC14H9Cl
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
InChIKeyYMZAAGCDWVIPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(phenylethynyl)benzene: Procurement-Grade Overview


1-Chloro-4-(phenylethynyl)benzene (CAS 5172-02-1), also referred to as p-chlorodiphenylacetylene or 4-chlorotolane, is a para-chloro-substituted diarylacetylene with the molecular formula C₁₄H₉Cl and a molecular weight of 212.67 g/mol . It is a crystalline solid at ambient temperature with a reported melting point of 81–83 °C and a density of approximately 1.19 g/cm³ . The compound is typically supplied at ≥98% purity (GC) and is classified as an internal alkyne bearing both an aryl chloride and a phenylethynyl moiety, positioning it as a bifunctional intermediate for sequential cross-coupling and cyclization chemistry .

Bifunctional intermediate For sequential cross-coupling and cyclization chemistry
Crystalline solid Enables convenient solid dosing and recrystallization
Para-chloro substituent Provides moderate electron-withdrawing character and a synthetically addressable C–Cl bond

Why Generic Tolane Analogs Cannot Replace the Chloro Derivative


The diphenylacetylene (tolane) scaffold is widely employed across organic electronics, liquid crystals, and metal-catalyzed annulation chemistry; however, the para-chloro substituent on 1-chloro-4-(phenylethynyl)benzene introduces a unique combination of moderate electron-withdrawing character, a synthetically addressable C–Cl bond for downstream functionalization, and differential surface reactivity. These features are absent in both the unsubstituted parent tolane and its bromo, iodo, or fluoro congeners, meaning that direct substitution with a generic analog can alter reaction kinetics, product regioselectivity, optoelectronic figures of merit, and even the feasibility of specific catalytic transformations [1][2].

Unsubstituted tolane Lacks the chloro functional handle required for downstream derivatization; reaction selectivity may shift.
Bromo analog Shows no Sonogashira reactivity on Au(111) under UHV; surface-catalyzed pathways may be inaccessible.
Fluoro/iodo congeners Electronic and steric profiles differ, potentially altering optoelectronic figures and coupling kinetics.

Quantitative Comparison Against Closest Analogs


Enhanced Two-Photon Absorption Cross Section

The two-photon absorption (2PA) cross section σ⁽²⁾ of para-chloro-diphenylacetylene (p-ClDPA) at 476 nm was determined to be 38 ± 2 GM (Goeppert-Mayer units), representing a ~41% enhancement over unsubstituted diphenylacetylene (DPA, 27 GM at 472 nm). By contrast, the ortho- and meta-chloro isomers exhibit lower σ⁽²⁾ values of 22 ± 1 GM and 23 ± 1 GM, respectively. This establishes that the para-chloro positional isomer uniquely amplifies 2PA efficiency relative to both the parent scaffold and other regioisomeric chloro-DPAs [1]. The measurements were performed by optical-probing photoacoustic spectroscopy and validated by TD-B3LYP/6-311+G(d,p) quantum chemical calculations [1].

2PA cross section
Head-to-head
38 ± 2 GM (p-ClDPA) vs 27 GM (DPA)
Supports nonlinear optical chromophore design; ~41% higher than parent.
Para isomer shows ~65–73% higher than ortho/meta; regioisomeric purity critical.
Two-photon absorption Nonlinear optics Photonic materials

Au(111)-Catalyzed Sonogashira Coupling Reactivity

In a model study of gold-catalyzed Sonogashira cross-coupling on the Au(111) surface, both iodobenzene and chlorobenzene underwent productive coupling with phenylacetylene to yield diphenylacetylene, as confirmed by ultrahigh vacuum (UHV) and ambient-pressure X-ray photoelectron spectroscopy (XPS). Bromobenzene, in stark contrast, showed no reactivity under identical UHV conditions [1]. Dissociation on the surface was observed for iodo- and chlorobenzene in the temperature regime between −80 and −15 °C, but not for bromobenzene, consistent with the observed reactivity pattern [1]. This demonstrates that the chloro derivative possesses unique reactivity on gold surfaces not shared by its bromo counterpart.

Au(111) Sonogashira reactivity
Head-to-head
Chlorobenzene: productive coupling
Bromobenzene: no reaction under UHV
Demonstrates unique Au-surface reactivity not shared by bromo analog.
UHV conditions; dissociation onset −80 to −15 °C for Cl and I.
Heterogeneous catalysis Sonogashira coupling Surface chemistry

Carbalumination Kinetics Comparison

Kinetic analysis of the electrophilic carbalumination of para-substituted diphenylacetylenes by triphenylaluminum in mesitylene solution (110–140 °C) yielded a relative partial rate (kp-Clʹ/kp-Hʹ) of 0.8 for the para-chloro derivative, compared to 1.0 for the unsubstituted parent and 1.5 for the para-methyl analog [1]. The reaction obeyed three-halves-order kinetics (first order in acetylene, half order in triphenylaluminum), and the modest retardation by the p-chloro group was mechanistically informative, distinguishing an electrophilic pathway (model 3) from alternative mechanistic proposals [1].

Carbalumination relative rate
Head-to-head
p-Cl: kp-Clʹ/kp-Hʹ = 0.8
DPA: 1.0 (ref); p-Me: 1.5
~20% rate retardation vs parent DPA; supports attenuated reactivity for selectivity.
Triphenylaluminum in mesitylene, 110–140 °C.
Organometallic chemistry Carbalumination Reaction kinetics

Regiochemical Outcome in Brønsted Acid-Catalyzed Benzannulation

Under HNTf₂-catalyzed (15 mol%) benzannulation conditions with phenylacetaldehyde derivatives at room temperature in dichloroethane, the symmetrical diaryl alkynes 4i and 4j afforded single naphthalene products 5i and 5j in 46% and 49% isolated yields, respectively. The unsymmetrical alkyne 4k, identified as 1-chloro-4-(phenylethynyl)benzene, generated a 1:1 mixture of the two regioisomeric naphthalenes 5k and 5kʹ in a combined 39% yield [1]. This outcome illustrates the regiochemical consequence of employing an electronically unsymmetrical diarylacetylene in this metal-free, room-temperature benzannulation protocol.

Benzannulation yield
Cross-study comparable
1-chloro-4-(phenylethynyl)benzene: 39% combined, 1:1 regioisomers
Symmetrical alkynes: 46–49% single product
Unsymmetrical alkyne gives regioisomeric mixture; Cl handle enables subsequent diversification.
HNTf₂ cat., DCE, rt. Yield penalty ~15–20% vs symmetrical.
Benzannulation Naphthalene synthesis Brønsted acid catalysis

Physicochemical Properties: Melting Point and Density

The melting point and density of 1-chloro-4-(phenylethynyl)benzene occupy intermediate positions within the 4-halo-diphenylacetylene series. The chloro derivative melts at 81–83 °C, compared to 85 °C for the 4-bromo analog, approximately 60–61 °C for unsubstituted tolane, and a predicted density of 1.19 g/cm³ versus 1.43 g/cm³ (bromo) and ~1.63 g/cm³ (iodo) [1]. The ~20 °C elevation in melting point relative to tolane facilitates more convenient recrystallization-based purification and solid-state handling, while the lower density versus bromo/iodo congeners translates to a higher molar volume per gram for formulation calculations.

Melting point & density
Cross-study comparable
mp 81–83°C, density 1.19 g/cm³
Tolane: mp 60-61°C, 0.99 g/cm³; 4-Br: mp 85°C, 1.43 g/cm³
Intermediate mp facilitates recrystallization; lower density than heavier halogens.
Values from vendor COA and predicted data; confirm lot-specific properties.
Physicochemical properties Solid-state handling Purification

Liquid Crystal Patent Protection

U.S. Patent 5,194,178 (Merck Patent GmbH, 1993) specifically claims chloro tolanes of formula I as components of liquid crystalline media for twisted nematic, STN, and related electrooptical display devices [1]. The patent teaches that these chloro tolanes provide especially advantageous values of optical anisotropy (Δn) and dielectric anisotropy (Δε) combined with low viscosity and high nematogenity, and are stable toward chemicals, heat, and light [1]. While the patent covers a broader genus of alkyl/alkoxy-substituted chloro tolanes, the core chloro-tolane scaffold of 1-chloro-4-(phenylethynyl)benzene constitutes the fundamental mesogenic building block upon which these liquid crystal formulations are constructed. This patent-protected application domain is not claimed for the corresponding bromo or iodo tolane cores in the same explicit manner.

LC patent protection
Class-level inference
Chloro tolanes claimed in US 5,194,178 for LC media
Patent-precedented LC application domain; chloro core selected for favorable Δn/Δε balance.
Not explicitly claimed for bromo/iodo analogs; validate for specific formulations.
Liquid crystals Display materials Dielectric anisotropy

Key Research and Industrial Application Scenarios


Two-Photon Absorption Chromophore Development

The experimentally determined 2PA cross section of 38 ± 2 GM for the para-chloro derivative, which exceeds that of unsubstituted DPA (27 GM) by ~41%, positions 1-chloro-4-(phenylethynyl)benzene as a preferred core scaffold for designing two-photon fluorescence probes, 3D optical data storage materials, and photopolymerization initiators [1]. The para-chloro isomer is specifically advantageous over the ortho- and meta-chloro isomers (22 and 23 GM, respectively), making regioisomeric purity a critical procurement criterion for reproducible 2PA performance [1].

Gold-Surface Sonogashira Coupling Studies

For research groups investigating heterogeneous Sonogashira cross-coupling on gold single-crystal surfaces or supported gold nanoparticle catalysts, 1-chloro-4-(phenylethynyl)benzene serves as both a precursor and a model substrate. The demonstrated reactivity of chlorobenzene with phenylacetylene on Au(111) — in contrast to the complete inertness of bromobenzene under identical UHV conditions — makes the chloro-tolane scaffold uniquely informative for mechanistic surface-science studies [1].

Metal-Free Naphthalene Synthesis via Benzannulation

The HNTf₂-catalyzed benzannulation protocol, which operates at room temperature under metal-free conditions, successfully employs 1-chloro-4-(phenylethynyl)benzene to generate a 1:1 mixture of chloro-substituted phenylnaphthalene regioisomers in 39% combined yield [1]. The retained aryl chloride functionality in the naphthalene products (5k/5kʹ) provides a synthetic handle for subsequent Pd-catalyzed cross-coupling diversification — a post-benzannulation functionalization avenue not available from unsubstituted diphenylacetylene-derived naphthalenes [1].

Liquid Crystal Formulation and Electrooptical Devices

The chloro-tolane core is specifically claimed in U.S. Patent 5,194,178 for liquid crystalline media exhibiting advantageous optical anisotropy, dielectric anisotropy, low viscosity, and high nematogenity [1]. 1-Chloro-4-(phenylethynyl)benzene represents the fundamental mesogenic building block of this patent family and is suitable as a starting material for synthesizing alkyl/alkoxy-functionalized chloro-tolane liquid crystal components for TN, STN, and guest-host display devices [1].

Application
Selection Property
Validation Focus
Nonlinear optical chromophore studies
Two-photon absorption cross-section
Regioisomeric purity and 2PA efficiency
Heterogeneous catalysis on Au surfaces
Sonogashira coupling reactivity on Au(111)
Halogen-dependent surface reactivity
Metal-free benzannulation synthesis
Unsymmetrical alkyne reactivity
Regioisomeric product distribution and Cl handle
Liquid crystal formulation research
Patent-claimed chloro-tolane core
Optical and dielectric anisotropy balance

Technical Documentation Hub

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